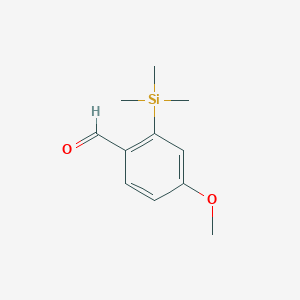
2-Ethyl-3-methyl-7,8-dihydro-4H-1-benzopyran-4,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate coumarin, which then undergoes further cyclization to form the chromene structure.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3-methylchromone: Lacks the dihydro and dione functionalities.
7,8-Dihydro-4H-chromene-4,5-dione: Lacks the ethyl and methyl substituents.
4H-chromene-4,5-dione: Simplest form without any substituents.
Uniqueness
2-Ethyl-3-methyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is unique due to its specific substitution pattern and the presence of both dihydro and dione functionalities. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other chromene derivatives.
Properties
CAS No. |
140171-36-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-ethyl-3-methyl-7,8-dihydro-6H-chromene-4,5-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9-7(2)12(14)11-8(13)5-4-6-10(11)15-9/h3-6H2,1-2H3 |
InChI Key |
XFRSONUOWCKMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)












